molecular formula C9H17N B2554241 7-Methyl-1-azaspiro[3.5]nonane CAS No. 2402830-43-5

7-Methyl-1-azaspiro[3.5]nonane

Cat. No.: B2554241
CAS No.: 2402830-43-5
M. Wt: 139.242
InChI Key: ZXUQHGSEBIIFIO-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-1-azaspiro[3.5]nonane: is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a nonane ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-azaspiro[3.5]nonane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,7-diazaspiro[3.5]nonane and methylating agents.

    Methylation: The nitrogen atom in the spirocyclic ring is methylated using methyl iodide or methyl triflate under basic conditions.

    Cyclization: The intermediate undergoes cyclization to form the spirocyclic structure. This step often involves the use of strong bases like sodium hydride or potassium tert-butoxide.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

7-Methyl-1-azaspiro[3.5]nonane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Azaspiro[3.5]nonane: Lacks the methyl group, making it less sterically hindered.

    2-Oxa-7-azaspiro[3.5]nonane: Contains an oxygen atom in the ring, altering its electronic properties.

    1-Oxa-8-azaspiro[4.5]decane: Features a larger ring system, affecting its conformational flexibility.

Uniqueness

7-Methyl-1-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure with a methyl group, which imparts distinct steric and electronic characteristics. These properties make it a valuable scaffold in drug design and a versatile intermediate in organic synthesis.

Properties

IUPAC Name

7-methyl-1-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-8-2-4-9(5-3-8)6-7-10-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUQHGSEBIIFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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